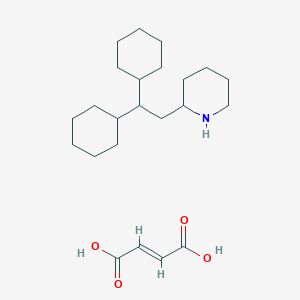

Perhexiline maleate salt

Description

Significance as a Metabolic Modulator in Biological Systems

Perhexiline's primary significance in biological research stems from its role as a potent metabolic modulator. abmole.com It fundamentally alters cellular energy substrate utilization, a mechanism that underpins its effects in various physiological and pathological states. The compound is a well-documented inhibitor of the mitochondrial enzymes carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). mdpi.comabmole.comdrugbank.comselleckchem.com

These enzymes are critical for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. mdpi.comnih.gov By inhibiting CPT-1 and CPT-2, perhexiline (B1211775) effectively reduces fatty acid metabolism. nih.gov This inhibition forces a metabolic shift, compelling cells, particularly cardiomyocytes, to increase their reliance on glucose and lactate (B86563) for energy production. abmole.comdrugbank.comahajournals.org This switch from fatty acid oxidation to glucose oxidation is more oxygen-efficient, meaning more ATP is produced for each unit of oxygen consumed. nih.govpatsnap.com This enhanced metabolic efficiency is a key area of investigation in ischemic conditions. patsnap.com

Recent research has also identified other potential mechanisms of action. Studies have suggested that perhexiline may also inhibit the activity of mTORC1, a central regulator of cell growth and metabolism. abmole.comsigmaaldrich.com Furthermore, some research indicates that its effects on ApoA-I production are not dependent on CPT-1 inhibition, suggesting a more complex, pleiotropic mechanism of action. nih.govscispace.com

Evolution of Research Trajectories for the Chemical Compound

The research trajectory of perhexiline has evolved significantly since its inception.

1970s - 1980s: Anti-Anginal Agent: Developed and introduced in the 1970s, perhexiline was initially used for the treatment of angina pectoris. mdpi.commedlink.com Its effectiveness in this area was attributed to its ability to improve myocardial efficiency. nih.gov However, its use declined by the late 1980s due to findings of hepatotoxicity and neurotoxicity in a subset of patients. mdpi.comnih.gov

Renaissance and Mechanistic Elucidation: A renewed interest in perhexiline emerged as researchers began to understand the molecular basis of its effects and toxicity. nih.gov It was discovered that the adverse effects were linked to high plasma concentrations in individuals with genetic variations in the cytochrome P450 CYP2D6 enzyme, which is responsible for metabolizing the drug. nih.gov This understanding allowed for safer investigation protocols.

Repurposing for Heart Failure and Cardiomyopathy: The focus of research then expanded from angina to other cardiac conditions characterized by impaired energy metabolism. nih.gov Clinical studies have investigated its potential benefits in chronic heart failure (CHF) and hypertrophic cardiomyopathy, showing improvements in exercise capacity and myocardial function. ahajournals.orgnih.govahajournals.org In studies on patients with CHF, perhexiline treatment was associated with improved peak oxygen consumption (V̇o2max) and left ventricular ejection fraction. ahajournals.org Similarly, in hypertrophic cardiomyopathy, it was shown to ameliorate cardiac energetic impairment and improve diastolic function. ahajournals.org

Current Research Frontiers: Contemporary research has moved beyond cardiology, exploring perhexiline's potential in oncology and other fields, driven by the recognition that metabolic reprogramming is a hallmark of many diseases. mdpi.comnih.gov

Broad Spectrum of Preclinical Research Applications

The ability of perhexiline to modulate cellular metabolism has made it a valuable tool in a wide array of preclinical research settings.

Oncology: A significant area of preclinical investigation is in cancer therapeutics. mdpi.com Cancer cells often exhibit altered metabolism, including a reliance on fatty acid oxidation. By inhibiting this pathway, perhexiline has shown anti-tumor activity in various cancer models. nih.gov Preclinical studies have explored its effects, either as a monotherapy or in combination with other agents, in numerous cancer types. mdpi.com For example, it has been shown to induce apoptosis in gastrointestinal cancer cell lines and to be more effective against chronic lymphocytic leukemia (CLL) cells compared to normal lymphocytes. nih.gov In glioblastoma models, perhexiline has demonstrated the ability to cross the blood-brain barrier and exert anti-tumor effects. medchemexpress.comnih.gov Recent studies in pancreatic ductal adenocarcinoma models showed that perhexiline could halt tumor growth. nih.govfiercebiotech.com

Table 1: Preclinical Research of Perhexiline in Various Cancer Models

| Cancer Type | Key Preclinical Findings | Reference Index |

|---|---|---|

| Breast Cancer | Inhibits growth of cancer cell lines in vitro. | mdpi.com |

| Chronic Lymphocytic Leukemia (CLL) | Selectively induces apoptosis in CLL cells with high CPT expression. | nih.govmedchemexpress.com |

| Colorectal Cancer | Reduces viability of cancer cell lines. | mdpi.comresearchgate.net |

| Glioblastoma | Crosses the blood-brain barrier and demonstrates anti-tumor activity in mouse models. | mdpi.commedchemexpress.comnih.gov |

| Liver Cancer | Investigated in mouse models for anti-tumor potential. | mdpi.com |

| Pancreatic Cancer | In combination with gemcitabine (B846), induces complete tumor regression in vivo. Inhibits growth in organoid models. | nih.govfiercebiotech.com |

Cardiovascular Disease: Beyond its established role in angina and heart failure, preclinical studies have explored other cardiovascular applications. Research in animal models suggests perhexiline can increase HDL-C levels and reduce atherosclerotic lesion development, pointing to a potential role in managing atherosclerosis. nih.gov This effect is proposed to be mediated through the activation of KLF14 and subsequent upregulation of ApoA-I expression, independent of its CPT-1 inhibitory action. nih.gov

Table 2: Preclinical Cardiovascular Research Findings for Perhexiline

| Condition | Model | Key Finding | Reference Index |

|---|---|---|---|

| Atherosclerosis | Apolipoprotein E–deficient mice | Reduced atherosclerotic lesion development. | nih.gov |

| Ischemia/Reperfusion | Isolated rat heart | Improved myocardial function and metabolism during low-flow ischemia. | drugbank.comgoogle.com |

| Hypertrophic Cardiomyopathy | Human study | Ameliorated cardiac energetic impairment and improved diastolic function. | ahajournals.org |

Neurological Disorders: The ability of perhexiline to cross the blood-brain barrier has opened avenues for its investigation in neurological contexts. nih.gov For instance, computational studies using digital cytometry to analyze gene expression in brain tissues have identified perhexiline as a potential candidate for further research in Alzheimer's disease, although no direct studies have been reported yet. frontiersin.org

Properties

Molecular Formula |

C23H39NO4 |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

JDZOTSLZMQDFLG-WLHGVMLRSA-N |

Isomeric SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical and Stereochemical Aspects of Perhexiline Maleate Salt Relevant to Mechanistic Inquiry

Stereochemistry and Enantiomeric Characterization of Perhexiline (B1211775)

Identification of Chiral Centers

Perhexiline possesses a single chiral center located at the second carbon (C2) of the piperidine (B6355638) ring. mdpi.comencyclopedia.pubgoogle.comcore.ac.uk This asymmetry gives rise to the existence of two non-superimposable mirror images, known as enantiomers. The clinical formulation of perhexiline has traditionally been a 1:1 racemic mixture of these two enantiomers, referred to as (+)-perhexiline and (–)-perhexiline. mdpi.comencyclopedia.pub

Absolute Configuration Studies of Enantiomers

Significant research has been dedicated to resolving the absolute configuration of perhexiline's enantiomers. Through the first successful asymmetric synthesis of both enantiomers, their absolute stereochemistry was definitively assigned using X-ray crystallography. thieme-connect.comcnr.itresearchgate.netthieme-connect.com The studies concluded that the (–)-enantiomer possesses the S configuration, and the (+)-enantiomer has the R configuration. thieme-connect.comcnr.itnih.gov This fundamental characterization is crucial, as emerging evidence suggests that the enantiomers may have different pharmacological and metabolic profiles. researchgate.netthieme-connect.com

Advanced Synthetic Methodologies for Perhexiline and Analogues

The recognition of stereospecific effects has driven the development of advanced synthetic methods to produce enantiomerically pure perhexiline and its analogues.

Strategies for Fluoro-Perhexiline Compound Synthesis

A significant challenge in the clinical use of perhexiline is its metabolism by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), leading to high pharmacokinetic variability. mdpi.comnih.gov To address this, synthetic strategies have focused on creating analogues with improved metabolic stability. A key approach has been the multistep synthesis of perhexiline analogues where fluorine atoms are incorporated onto the cyclohexyl rings. nih.govkisti.re.krresearchgate.net

This research has produced a range of fluoro-perhexiline derivatives. researchgate.netresearchgate.net Among these, specific analogues such as 4,4-gem-difluoro-perhexiline (analogue 50) and 4,4,4',4'-tetrafluoro-perhexiline (analogue 62) have been shown to be highly stable and exhibit a significantly reduced susceptibility to metabolism mediated by CYP2D6. nih.govresearchgate.net These synthetic efforts are aimed at designing a molecule that retains the therapeutic efficacy of perhexiline while possessing a more predictable and favorable pharmacokinetic profile. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Perhexiline Maleate (B1232345) Salt

The structure-activity relationship (SAR) of perhexiline is complex, with its biological effects intrinsically linked to its stereochemistry and structural components. The primary mechanism of action is believed to be the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1). wikipedia.org

Studies have indicated that the enantiomers of perhexiline are not pharmacologically equivalent. There is evidence to suggest that the (–)-enantiomer is primarily responsible for the therapeutic effects, while the (+)-enantiomer may be more associated with toxic effects. thieme-connect.com However, in other contexts, such as anti-schistosomal activity, the (+)-(R)-perhexiline enantiomer appears to be the main driver of activity, although the (–)-(S)-enantiomer also contributes. nih.gov This stereoselective activity underscores the importance of using enantiomerically pure compounds in mechanistic studies.

The development of fluorinated analogues has further illuminated the SAR of perhexiline. The strategic placement of fluorine atoms on the cyclohexyl rings serves to block the sites susceptible to CYP2D6-mediated hydroxylation. nih.gov Importantly, in vitro studies have demonstrated that these fluorinated derivatives, such as the 4,4-gem-difluoro analogue, retain potent inhibitory activity against CPT-1. nih.govresearchgate.net This demonstrates that modification of the cyclohexyl rings can successfully uncouple the metabolic liability from the therapeutic activity, providing a clear path for the design of improved perhexiline-based therapeutics.

Challenges in Predicting Biological Actions from Chemical Structure

Despite its defined chemical structure, predicting the precise biological actions of perhexiline has proven to be a significant challenge. core.ac.uk The drug is known for its pleiotropic effects, meaning it interacts with multiple molecular targets, making a simple structure-activity relationship difficult to establish. scispace.comcardiff.ac.uk

Furthermore, the stereochemistry of perhexiline adds another layer of complexity. The two enantiomers, (+)-perhexiline and (–)-perhexiline, exhibit stereoselective metabolism and may have different affinities for various biological targets. researchgate.netmdpi.com The clearance rate of (–)-perhexiline is greater than that of (+)-perhexiline, indicating differences in how the body processes each enantiomer. encyclopedia.pubmdpi.com This stereoselectivity in metabolism and potentially in target interaction means that the racemic mixture administered clinically has a complex pharmacological profile that is not easily predicted from the structure of a single enantiomer.

Correlation of Structural Features with Specific Biological Activities

While a complete prediction of biological action remains elusive, some correlations between perhexiline's structural features and its activities have been established through extensive research.

The primary and most studied biological activity of perhexiline is the inhibition of carnitine palmitoyltransferase (CPT) enzymes, specifically CPT-1 and CPT-2. drugbank.comchemicalbook.com This inhibition is central to its therapeutic effect in angina, as it shifts myocardial metabolism from fatty acid oxidation to the more oxygen-efficient glucose utilization. drugbank.comwikipedia.org The amphipathic nature of the perhexiline molecule is likely crucial for its interaction with the mitochondrial membrane-bound CPT enzymes. core.ac.uk

| Enzyme | IC50 (μM) - Rat Heart | IC50 (μM) - Rat Liver | Source |

| CPT-1 | 77 | 148 | chemicalbook.comchemicalbook.com |

| CPT-2 | 79 | - | chemicalbook.comchemicalbook.com |

Beyond CPT inhibition, other biological activities have been linked to perhexiline's structure, although the mechanisms are less defined:

Ion Channel Modulation: Perhexiline has been shown to have weak calcium antagonist effects and may interact with other ion channels. scispace.comresearchgate.net This activity is likely influenced by the lipophilic cyclohexyl groups and the charged piperidine ring.

mTORC1 Signaling Inhibition: Perhexiline has been identified as an inhibitor of mTORC1 signaling, a key regulator of cell growth and metabolism. chemicalbook.comnih.gov This action appears to be independent of its effects on CPT. nih.gov

KLF14 Activation: Recent studies have shown that perhexiline can activate the transcription factor KLF14, which in turn increases the production of ApoA-I, a key component of high-density lipoprotein (HDL). nih.gov This suggests a role in lipid metabolism regulation beyond CPT inhibition.

The stereoisomers of perhexiline also demonstrate distinct biological activities. For instance, the uptake of both enantiomers into the myocardium is stereoselective, with a more rapid clearance of the (-) enantiomer. researchgate.net This suggests that the spatial arrangement of the dicyclohexylethyl and piperidine groups influences transport and binding to cardiac tissues. researchgate.net Studies on colorectal cancer cells have shown that both the racemic mixture and the individual enantiomers exhibit cytotoxic effects, indicating that the core structure is responsible for this activity, though subtle differences between the enantiomers may exist. mdpi.com

Molecular and Cellular Mechanisms of Action of Perhexiline Maleate Salt

Mitochondrial Fatty Acid Oxidation (FAO) Pathway Modulation

The principal molecular action of perhexiline (B1211775) is the modulation of the mitochondrial fatty acid oxidation (FAO) pathway. In cardiac muscle under normal physiological conditions, FAO is the primary source of adenosine (B11128) triphosphate (ATP). Perhexiline intervenes in this pathway, leading to a reduction in the heart's reliance on fatty acids for energy. This is achieved through the direct inhibition of the carnitine palmitoyltransferase (CPT) enzyme system, which is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs. nih.govmdpi.com

Perhexiline is a potent inhibitor of both major enzymes in the CPT system: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. nih.govahajournals.org This dual inhibition is fundamental to its mechanism of action, effectively reducing the flux of fatty acids into the β-oxidation spiral.

Research has demonstrated that perhexiline exhibits a differential inhibitory effect on the isoforms of CPT1. The cardiac isoform (CPT1B) is more sensitive to perhexiline than the liver isoform (CPT1A). nih.gov In vitro studies using rat mitochondria have established specific half-maximal inhibitory concentrations (IC50), quantifying this difference in potency. nih.gov

Kinetic analyses have further elucidated the nature of this inhibition. Perhexiline acts as a competitive inhibitor with respect to the substrate palmitoyl-CoA, while demonstrating non-competitive inhibition with respect to carnitine. nih.gov This suggests that perhexiline competes with fatty acyl-CoAs for binding to the enzyme, but does not compete directly with carnitine.

| Isoform | Tissue | IC50 Value (µM) | Inhibition Type (vs. Palmitoyl-CoA) | Inhibition Type (vs. Carnitine) |

|---|---|---|---|---|

| Cardiac CPT1 | Heart | 77 | Competitive | Non-competitive |

| Liver CPT1 | Liver | 148 | Competitive | Non-competitive |

The inhibition of the CPT enzymes by perhexiline is characterized as being reversible. nih.govresearchgate.net This is supported by kinetic studies demonstrating competitive and non-competitive inhibition patterns, which are hallmarks of reversible enzyme-inhibitor interactions. nih.gov A reversible mechanism means that the drug binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function once the inhibitor is no longer present. This contrasts with irreversible inhibitors, which typically form covalent bonds and permanently inactivate the enzyme. Research indicates that perhexiline forms tight but reversible interactions within the mitochondria. nih.gov

The inhibition of CPT1 and CPT2 by perhexiline leads to a significant shift in myocardial energy substrate preference, a phenomenon explained by the Randle effect, or glucose-fatty acid cycle. mdpi.com This principle posits that cellular metabolism balances the use of glucose and fatty acids, and the inhibition of one pathway leads to a compensatory increase in the other. mdpi.com By blocking the entry of fatty acids into the mitochondria, perhexiline forces cardiomyocytes to increase their reliance on alternative energy sources. nih.gov

The consequence of FAO inhibition is a metabolic switch towards the oxidation of carbohydrates, namely glucose and lactate (B86563). ahajournals.orgdrugbank.com The oxidation of glucose yields more ATP per molecule of oxygen consumed compared to the oxidation of fatty acids. patsnap.com This increased oxygen efficiency is particularly beneficial in ischemic conditions where oxygen supply is limited. Studies have provided direct evidence that perhexiline modifies myocardial metabolism, shifting it away from fatty acids and towards the utilization of lactate and glucose. ahajournals.orgahajournals.org This switch not only makes energy production more efficient but may also contribute to improved cardiac function under metabolic stress. patsnap.com

Myocardial Substrate Utilization Shift: The Randle Effect

Enhancement of Cellular Oxygen Efficiency and ATP Production

Perhexiline maleate (B1232345) salt enhances cellular energy production efficiency through a significant shift in myocardial metabolism. nih.gov The primary mechanism involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), which is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov By impeding this pathway, perhexiline forces a metabolic switch from a reliance on fatty acid oxidation to glucose oxidation. nih.gov

This metabolic reprogramming has profound implications for cellular oxygen efficiency. The oxidation of glucose yields a greater amount of ATP per molecule of oxygen consumed compared to the oxidation of fatty acids. nih.gov This "oxygen-sparing" effect is particularly beneficial in ischemic conditions where oxygen supply is limited. nih.gov By promoting a more oxygen-efficient method of ATP synthesis, perhexiline helps maintain myocardial energy production and function under metabolic stress. nih.gov

| Metabolic Substrate | ATP Yield per Oxygen Molecule | Implication of Perhexiline |

| Fatty Acids | Lower | Metabolism is inhibited |

| Glucose | Higher | Metabolism is favored |

Impact on Acetyl-CoA, NADH, and FADH2 Production

The inhibition of fatty acid oxidation by perhexiline directly impacts the mitochondrial production of key metabolic intermediates: acetyl-CoA, NADH, and FADH2. Fatty acid beta-oxidation is a major catabolic process that breaks down fatty acids to generate these molecules, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP.

By blocking the entry of long-chain fatty acids into the mitochondria, perhexiline curtails the beta-oxidation spiral. This leads to a marked reduction in the generation of acetyl-CoA from lipid sources. nih.gov Research has shown that perhexiline treatment results in a decrease in acetate, the end-product of lipid metabolism, and that compensatory increases in other pathways are insufficient to fully maintain acetyl-CoA delivery. nih.gov Consequently, the production rates of the reducing equivalents NADH and FADH2, which are also major products of beta-oxidation, are diminished from this source. This reduction in substrate supply for the electron transport chain is a direct consequence of the CPT-1 inhibition.

Investigation of Non-FAO Related Molecular Targets

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Inhibition

Beyond its well-established role in fatty acid oxidation, perhexiline has been identified as a modulator of other critical cellular signaling pathways. A significant non-FAO-related target is the mammalian target of rapamycin complex 1 (mTORC1). In a screen of over 3,500 chemicals, perhexiline was identified as an approved drug capable of inhibiting mTORC1 signaling. nih.gov

The mechanism of inhibition appears to be distinct from direct catalytic inhibition of mTOR itself. Perhexiline does not inhibit mTORC2, the other major complex containing the mTOR kinase, which suggests it acts on the upstream signaling pathway leading to mTORC1 activation rather than the kinase activity directly. nih.gov Further investigation revealed that the inhibition of mTORC1 by perhexiline is reversible upon withdrawal of the drug. nih.gov Interestingly, this inhibitory action does not depend on the tuberous sclerosis complex protein TSC2, a key negative regulator of mTORC1, distinguishing its mechanism from that of other inhibitors like rottlerin. nih.gov

| Characteristic | Perhexiline | Rapamycin |

| mTORC1 Inhibition | Yes | Yes |

| mTORC2 Inhibition | No | No (acutely) |

| Reversibility | Reversible | Essentially irreversible |

| TSC2 Dependence | No | N/A (acts downstream) |

Human Epidermal Growth Factor Receptor 3 (HER3) Dynamics

Perhexiline has been shown to uniquely modulate the dynamics of the Human Epidermal Growth Factor Receptor 3 (HER3), a key player in cancer cell proliferation and survival. Unlike other members of the HER family, HER3 has impaired kinase activity and functions by dimerizing with other receptors, like HER2.

A novel mechanism of action for perhexiline, independent of its metabolic effects, is its ability to induce the internalization and subsequent degradation of the HER3 receptor. It is the first small molecule identified to promote the selective ablation of HER3 from the cell membrane. nih.govnih.gov This process is initiated by perhexiline stimulating the movement of HER3 receptors from the cell surface into the cell's interior, a process known as internalization. nih.gov Following internalization, the receptor is targeted for degradation, leading to a significant decrease in the total cellular levels of HER3 protein. nih.gov

By promoting the removal of the HER3 receptor, perhexiline effectively shuts down its downstream signaling pathways, which are crucial for tumor growth and survival. The dimerization of HER3 with HER2 typically leads to the robust activation of pro-survival pathways, most notably the PI3K/Akt and MAPK/ERK pathways.

Treatment with perhexiline has been demonstrated to significantly decrease the phosphorylation and activation of key signaling molecules downstream of HER3, including Akt and ERK. This inhibition of downstream signaling is a direct consequence of the reduced availability of the HER3 receptor at the cell surface. nih.gov This action disrupts the oncogenic signals that drive cell proliferation and survival in HER3-dependent cancers. nih.gov

| Downstream Effector | Effect of Perhexiline Treatment |

| p-Akt | Decreased |

| p-ERK | Decreased |

Krüppel-Like Factor 14 (KLF14) Pathway Activation

Perhexiline maleate salt has been identified as a pharmacological activator of Krüppel-Like Factor 14 (KLF14), a transcription factor recognized for its significant role in regulating lipid and glucose metabolism. nih.govnih.gov The activation of the KLF14 pathway by perhexiline is a key component of its molecular mechanism, leading to downstream effects on lipid profiles and potentially reducing the risk of atherosclerosis. researchgate.nete-jcpp.org Research has demonstrated that perhexiline can induce the expression of KLF14, which in turn modulates genes involved in critical metabolic processes. researchgate.net This activation is not only linked to cardiovascular benefits but also to protective effects against sepsis by inhibiting inflammatory signaling pathways. researchgate.net

Perhexiline directly enhances the expression and promoter activity of the KLF14 gene. nih.gov High-throughput screening using a human KLF14 promoter-driven luciferase reporter identified perhexiline as an inducer of KLF14 expression. nih.gov In studies involving HepG2 cells, a human liver cell line, treatment with perhexiline resulted in a significant increase in KLF14 promoter activity. nih.govfrontiersin.org This upregulation is a critical initial step, as KLF14 acts as a master trans-regulatory gene, controlling the expression of numerous other genes involved in metabolic and cellular processes. frontiersin.org The ability of perhexiline to increase KLF14 expression has been observed consistently in various cell models, underscoring this as a primary mechanism of its action. researchgate.net

Table 1: Effect of Perhexiline on KLF14 Promoter Activity in HepG2 Cells

| Treatment | Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|

| Perhexiline | 10 μM | 12 hours | Significant increase in KLF14 promoter-driven luciferase activity | nih.govfrontiersin.org |

A significant consequence of KLF14 activation by perhexiline is the modulation of Apolipoprotein A-I (ApoA-I) production. nih.gove-jcpp.org ApoA-I is the primary protein component of high-density lipoprotein (HDL), playing a vital role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. nih.govnih.gov Research has established that KLF14 directly binds to the human APOA1 promoter, thereby regulating its transcription. nih.gov By upregulating KLF14, perhexiline consequently increases the production and secretion of ApoA-I from liver cells. nih.gov In experimental models, treatment of HepG2 cells with 10 μM perhexiline for 24 hours led to a 28% increase in ApoA-I production compared to control cells. nih.govfrontiersin.org This effect was shown to be dependent on KLF14, as the knockdown of KLF14 significantly diminished the perhexiline-induced increase in ApoA-I. nih.gov This mechanism is believed to contribute to the observed increase in HDL cholesterol levels and enhanced cholesterol efflux capacity in vivo following perhexiline administration. nih.govnih.gov

Table 2: Effect of Perhexiline on ApoA-I Production in HepG2 Cells

| Treatment | Concentration | Duration | Effect on ApoA-I Production | Reference |

|---|---|---|---|---|

| Perhexiline | 10 μM | 24 hours | 28% increase compared to DMSO control | nih.govfrontiersin.org |

| Perhexiline + KLF14 Knockdown | 10 μM | 24 hours | Induced ApoA-I production was significantly decreased | nih.gov |

| RVX-208 (Positive Control) | 10 μM | 24 hours | Upregulated ApoA-I production | nih.gov |

The direct interaction between this compound and Sterol Regulatory Element-Binding Protein 2 (SREBP2) is not extensively documented in current scientific literature. SREBP2 is a key transcription factor that primarily regulates the genes involved in cholesterol biosynthesis and uptake. frontiersin.orgharvard.edu While perhexiline's effects are centered on the KLF14 pathway, some research has noted an indirect relationship between the SREBP family and KLF14. Specifically, it has been observed that SREBP1c and SREBP2 can repress the transcriptional activity of the human KLF14 promoter. nih.gov This suggests a potential for crosstalk between these pathways, where factors that regulate SREBP2 could indirectly influence the KLF14 pathway targeted by perhexiline. However, there is no current evidence to suggest that perhexiline directly binds to or modulates the activity of SREBP2.

Ion Channel Interactions

This compound exerts a potent inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channels, also known as KCNH2 or KCNH2/HERG. researchgate.netdntb.gov.ua These channels are critical for cardiac repolarization, mediating the rapid delayed rectifier potassium current (IKr) in the cardiac action potential. dntb.gov.ua Inhibition of hERG channels is a known mechanism for drug-induced QT interval prolongation.

Studies have shown that perhexiline causes a voltage- and frequency-dependent block of hERG channels, with a reported IC50 value of 7.8 μM. researchgate.net The mechanism of this blockade appears to involve preferential binding of the drug to the inactivated state of the channel. This is supported by findings that perhexiline increases the rate of channel inactivation and causes a hyperpolarizing shift of 10 mV in the voltage-dependence of steady-state inactivation. researchgate.net This potent inhibition of hERG channels is considered the likely cellular basis for the QT prolongation observed with perhexiline use. researchgate.net

Table 3: Effects of Perhexiline on KCNH2/HERG Channels

| Parameter | Value/Observation | Mechanism | Reference |

|---|---|---|---|

| Target Channel | KCNH2/HERG (IKr current) | Direct blockade | researchgate.net |

| IC50 | 7.8 μM | - | researchgate.net |

| Type of Block | Voltage- and frequency-dependent | - | researchgate.net |

| Effect on Channel Gating | Increased rate of inactivation | Suggests binding to the inactivated state | researchgate.net |

| Effect on Voltage Dependence | 10 mV hyperpolarizing shift in steady-state inactivation | Suggests binding to the inactivated state | researchgate.net |

Platelet Responsiveness to Nitric Oxide (NO) Signaling Potentiation

Perhexiline has been shown to potentiate platelet responsiveness to the anti-aggregatory effects of nitric oxide (NO). This action is considered a significant component of its beneficial clinical effects in patients with stable angina pectoris and acute coronary syndromes. The primary mechanism underlying this potentiation is an increase in platelet sensitivity to cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger in the NO signaling pathway.

In clinical studies, treatment with perhexiline enhanced the cGMP-elevating effects of the NO donor sodium nitroprusside (SNP) in platelets. This sensitization to NO signaling helps to inhibit platelet aggregation, a key process in the formation of thrombi. Furthermore, perhexiline has been observed to inhibit the release of superoxide (B77818) (O(2)(-)) from neutrophils in vitro. harvard.edu By reducing superoxide levels, perhexiline may also decrease the clearance of NO, thereby increasing its bioavailability and further enhancing its anti-platelet effects. This dual action—increasing platelet sensitivity to NO and potentially reducing its degradation—contributes to the compound's therapeutic profile.

Table 4: Effects of Perhexiline on Platelet Responsiveness to Nitric Oxide (NO)

| Finding | Patient Population | Mechanism | Reference |

|---|---|---|---|

| Potentiated platelet responsiveness to NO | Stable Angina Pectoris (SAP) & Acute Coronary Syndromes (ACS) | Increased platelet cGMP responsiveness | |

| Substantially potentiated inhibition of platelet aggregation by SNP | Stable Type 2 Diabetes (T2D) with cardiovascular disease | Amelioration of "NO resistance" | |

| Potentiated cGMP-elevating effects of SNP in platelets | SAP & ACS | Increased sensitivity to NO signaling |

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Etomoxir |

| Nitric Oxide (NO) |

| RVX-208 |

Augmentation of Platelet cGMP Responsiveness

Perhexiline has been shown to enhance the responsiveness of platelets to nitric oxide (NO), a key signaling molecule in the cardiovascular system. Treatment with perhexiline potentiates the ex vivo cyclic guanosine monophosphate (cGMP)-elevating effects of sodium nitroprusside (SNP), an NO donor, in platelets. nih.gov In patients with stable angina pectoris, therapy with perhexiline was associated with an increase in platelet responsiveness to SNP. nih.gov This enhancement of the NO/cGMP signaling pathway is significant, as cGMP is a crucial second messenger that mediates many of the vasodilatory and anti-platelet effects of nitric oxide. The potentiation of platelet response to NO may be a fundamental aspect of perhexiline's therapeutic action. nih.gov

Potential Reduction of Neutrophil-Derived NO Clearance

In addition to its direct effects on platelets, perhexiline may also influence nitric oxide bioavailability by acting on neutrophils. Research has shown that perhexiline can inhibit the release of superoxide (O₂⁻) from neutrophils in vitro. nih.gov Superoxide is a reactive oxygen species that rapidly reacts with nitric oxide, leading to its inactivation and the formation of peroxynitrite. By inhibiting superoxide production from neutrophils, perhexiline could potentially decrease the clearance of NO, thereby increasing its local concentration and enhancing its signaling effects, such as platelet inhibition and vasodilation. nih.gov

Investigation of FYN Protein Tyrosine Kinase Oncogene as a Target

Recent investigations have identified the FYN protein tyrosine kinase, a member of the Src family of kinases, as a probable molecular target of perhexiline. nih.gov FYN is a non-receptor, membrane-associated kinase that is aberrantly expressed in a variety of cancers and contributes to multiple aspects of tumorigenesis, including regulation of the cell cycle, migration, and cell motility. nih.govnih.gov

Guided by in silico target prediction software, studies have demonstrated that perhexiline's anti-tumor activity in glioblastoma is mediated through FYN. nih.gov Knockdown of FYN expression using RNA interference in a glioblastoma cell line resulted in resistance to perhexiline, confirming FYN's role in the drug's cytotoxic effects. nih.gov This FYN-dependent anti-tumor activity represents a mechanism distinct from perhexiline's well-known role as an inhibitor of fatty acid oxidation. nih.govresearchgate.net

Cellular Responses and Intracellular Signaling Pathways Triggered by this compound

Induction of Programmed Cell Death (Apoptosis)

A primary cellular response to perhexiline is the induction of programmed cell death, or apoptosis. This has been observed across various cell types, including hepatic cells and multiple cancer cell lines. nih.govmedchemexpress.commdpi.com In studies on colorectal cancer cells, treatment with perhexiline was associated with an increase in annexin (B1180172) V staining, a key indicator of apoptosis. mdpi.comresearchgate.net The induction of apoptosis is a critical mechanism underlying its cytotoxic effects against cancer cells. mdpi.commdpi.com For instance, perhexiline selectively induces massive apoptosis in chronic lymphocytic leukemia (CLL) cells that have high expression of carnitine palmitoyltransferase (CPT). medchemexpress.commedchemexpress.com

The apoptotic pathway initiated by perhexiline involves the activation of caspases, which are the primary executioners of programmed cell death. Specifically, a significant increase in the activity of caspase 3 and caspase 7 is a consistent finding in cells treated with perhexiline. nih.govmdpi.comnih.gov In hepatic cell models, exposure to perhexiline led to a notable increase in caspase 3/7 activity in a concentration- and time-dependent manner. nih.gov Similarly, in colorectal cancer cell lines, treatment with perhexiline and its enantiomers led to caspase 3/7 activation, confirming that apoptosis is a key mechanism of its cytotoxicity. mdpi.comnih.gov

| Concentration (µM) | Treatment Duration | Observation |

|---|---|---|

| 20 | 2 hours | Significant increase in caspase 3/7 activity. nih.govmedchemexpress.com |

| 20 | 4 hours | Significant increase in caspase 3/7 activity. nih.gov |

| 25 | 2 hours | Further increase in caspase 3/7 activity. nih.gov |

Perhexiline modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway. nih.gov Treatment with perhexiline has been shown to reduce the levels of anti-apoptotic proteins such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1). medchemexpress.commedchemexpress.com Concurrently, it increases the levels of pro-apoptotic factors like Bcl-2 associated agonist of cell death (Bad). medchemexpress.commedchemexpress.com This shift in the ratio of anti- to pro-apoptotic Bcl-2 family proteins reduces the protective effect of these survival proteins, thereby promoting the initiation of the apoptotic cascade. nih.gov

| Protein | Family Role | Effect of Perhexiline |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Reduced level. medchemexpress.commedchemexpress.com |

| Mcl-1 | Anti-apoptotic | Reduced level. medchemexpress.commedchemexpress.com |

| Bad | Pro-apoptotic | Increased level. medchemexpress.commedchemexpress.com |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

The molecular activities of this compound are intertwined with cellular stress pathways, including oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com While direct ROS generation by perhexiline is a subject of ongoing investigation, its known effects on mitochondria and the endoplasmic reticulum are key contributors to an oxidative cellular environment. nih.govresearchgate.net Dysfunctional mitochondria are a primary source of intracellular ROS, and perhexiline-induced mitochondrial impairment can lead to increased ROS production. mdpi.com Similarly, the induction of endoplasmic reticulum (ER) stress, another consequence of perhexiline exposure, is closely linked to oxidative stress, creating a feedback loop that can exacerbate cellular damage. nih.govmdpi.com

Mitochondrial Dysfunction and Its Cascades

A primary mechanism of perhexiline is the modulation of cellular metabolism through the inhibition of mitochondrial enzymes. nih.govwikipedia.org Perhexiline is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). drugbank.comstemcell.comapexbt.comselleckchem.com These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.govnih.gov By inhibiting CPT-1 and CPT-2, perhexiline effectively shifts the myocardial and cellular energy substrate utilization from fatty acids towards carbohydrates, such as glucose and lactate. drugbank.comnih.govpatsnap.com This metabolic switch is considered more oxygen-efficient, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. nih.govwikipedia.orgpatsnap.com

However, beyond this metabolic shift, studies have demonstrated that perhexiline can induce mitochondrial dysfunction, particularly in hepatic cells. nih.govresearchgate.netnih.govmedchemexpress.com This is evidenced by a rapid depletion of cellular ATP content upon exposure to the compound. nih.govmedchemexpress.commedchemexpress.com In experiments using galactose-containing media, which forces cells to rely on oxidative phosphorylation for ATP, cells show increased susceptibility to perhexiline, confirming its impact on mitochondrial function. researchgate.netnih.gov Further investigation has shown that perhexiline can directly impair mitochondrial oxidative phosphorylation complexes. nih.gov This dysfunction contributes to cytotoxicity and can initiate apoptotic cascades through the intrinsic pathway, involving the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.netnih.gov Perhexiline treatment has been shown to alter the expression of these proteins, reducing levels of anti-apoptotic members like Bcl-2 and Mcl-1, while increasing pro-apoptotic members like Bad. nih.govmedchemexpress.com

| Enzyme | Tissue/Organism | IC₅₀ Value |

|---|---|---|

| CPT-1 | Rat Heart | 77 µM (0.077 mM) |

| CPT-1 | Rat Liver | 148 µM (0.148 mM) |

| CPT-2 | Rat Heart | 79 µM (0.079 mM) |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. stemcell.comselleckchem.comnih.gov

Endoplasmic Reticulum (ER) Stress Induction and Response

Perhexiline exposure has been shown to induce significant stress in the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. nih.govnih.gov This ER stress is a key mechanism contributing to the compound's cytotoxicity, particularly its hepatotoxicity. nih.govresearchgate.netnih.gov The induction of ER stress triggers a complex signaling network known as the Unfolded Protein Response (UPR). nih.govmdpi.comfrontiersin.org

Studies in primary human hepatocytes and human hepatoma (HepG2) cells have demonstrated that perhexiline treatment leads to the activation of all three major branches of the UPR, which are mediated by the sensor proteins IRE1 (Inositol-requiring enzyme 1), PERK (Protein kinase RNA-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). nih.govmdpi.com A hallmark of IRE1 activation, the splicing of X-box binding protein 1 (XBP1) mRNA, is observed following perhexiline treatment. nih.govnih.gov Furthermore, perhexiline causes increased expression of key UPR markers, including Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), at both the gene and protein levels. nih.govnih.gov The activation of CHOP is particularly significant as it can promote apoptosis when ER stress is severe or prolonged. researchgate.net

Functionally, perhexiline-induced ER stress impairs protein secretion, indicating a deficit in ER function. nih.govnih.gov The crucial role of ER stress in perhexiline's cytotoxic effects is highlighted by experiments where inhibiting ER stress, either with chemical inhibitors like 4-phenylbutyric acid (4-PBA) or by genetically knocking down ATF4, attenuates perhexiline-induced cell death and apoptosis. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation (e.g., p38 Pathway)

The cellular response to stress induced by perhexiline also involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov These pathways are crucial for transducing extracellular and intracellular signals to regulate a wide range of cellular processes, including proliferation, stress response, and apoptosis. nih.govnih.govfrontiersin.org Research has shown that perhexiline treatment results in the activation of the p38 and JNK (c-Jun N-terminal kinase) signaling pathways, which are two major branches of the MAPK cascade typically associated with stress responses. nih.govresearchgate.netnih.govmdpi.com

The activation of the p38 MAPK pathway, in particular, plays a significant role in mediating perhexiline-induced cytotoxicity. nih.govnih.gov Studies have demonstrated that pre-treating hepatic cells with a p38 inhibitor (SB239063) significantly attenuates the apoptosis and cell death caused by perhexiline. nih.govresearchgate.netnih.gov This inhibition of the p38 pathway also prevents the activation of downstream targets like CHOP and ATF4, which are mediators of apoptosis and are also linked to the ER stress response. nih.govnih.gov This indicates a critical crosstalk between the MAPK and ER stress pathways in the cellular response to perhexiline, where the p38 signaling pathway contributes to the ER stress-induced apoptosis. nih.gov

| Pathway | Key Proteins Activated/Affected | Observed Cellular Outcome |

|---|---|---|

| ER Stress (UPR) | IRE1 (XBP1 splicing), ATF4, CHOP | Apoptosis, Cytotoxicity |

| MAPK Cascade | p38, JNK | Apoptosis, Cell Death |

Data synthesized from studies on hepatic cell lines exposed to perhexiline. nih.govnih.gov

Cell Viability and Proliferation Modulation

This compound exerts significant effects on cell viability and proliferation, primarily by inducing cytotoxicity and apoptosis. medchemexpress.commedchemexpress.com These effects have been observed across various cell types, including hepatic cells and multiple colorectal cancer (CRC) cell lines. nih.govnih.govresearchgate.net Treatment with perhexiline leads to a reduction in cell viability in a concentration-dependent manner. medchemexpress.comnih.gov For instance, in CRC cell lines, perhexiline and its individual enantiomers demonstrated the ability to reduce cell viability with IC₅₀ values of approximately 4 µM. nih.govresearchgate.net

The primary mechanism for this reduction in viability is the induction of apoptosis, or programmed cell death. nih.govnih.gov Exposure to perhexiline leads to morphological changes characteristic of apoptosis, such as cellular shrinkage and blebbing. nih.gov This is accompanied by the activation of key executioner enzymes in the apoptotic pathway, specifically caspase-3 and caspase-7. researchgate.netnih.govnih.gov Studies have shown that perhexiline treatment rapidly increases caspase-3/7 activity in both hepatic and CRC cells. researchgate.netmedchemexpress.commedchemexpress.comnih.gov This activation is a result of converging signals from both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, which are triggered by mitochondrial dysfunction and ER stress, respectively. researchgate.netnih.gov

| Compound | Effect | IC₅₀ Value |

|---|---|---|

| Perhexiline (Racemic Mixture) | Reduced Cell Viability | ~4 µM |

| (-)-Perhexiline (Enantiomer) | Reduced Cell Viability | ~4 µM |

| (+)-Perhexiline (Enantiomer) | Reduced Cell Viability | ~4 µM |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. nih.govresearchgate.net

Metabolic Reprogramming Research and Perhexiline Maleate Salt

Comprehensive Analysis of Cardiac Energetics and Oxygen Utilization

Perhexiline (B1211775) maleate (B1232345) salt has been shown to improve the energetic status of the heart, particularly under conditions of stress such as heart failure and hypertrophic cardiomyopathy. nih.govgoogle.com A key indicator of cardiac energetics, the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP), is often reduced in failing hearts, signifying an energy deficit. nih.govnih.govahajournals.org Studies have demonstrated that treatment with perhexiline can significantly increase this PCr/ATP ratio. nih.govgoogle.comnih.gov For instance, in patients with nonischemic systolic heart failure, a one-month course of perhexiline resulted in a 30% increase in the myocardial PCr/ATP ratio, from 1.16 to 1.51. nih.gov Similarly, in patients with symptomatic hypertrophic cardiomyopathy, perhexiline treatment improved the PCr/ATP ratio from 1.27 to 1.73. nih.govgoogle.com

This improvement in cardiac energetics is thought to stem from a shift in myocardial substrate utilization. google.com The heart typically relies on the β-oxidation of long-chain fatty acids for the majority of its energy production. physiology.org However, this process is less oxygen-efficient compared to the oxidation of glucose. cfrjournal.com Perhexiline is a known inhibitor of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. jacc.orgchemicalbook.com These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. chemicalbook.com By inhibiting CPT, perhexiline is proposed to reduce fatty acid oxidation, forcing the myocardium to increase its reliance on more oxygen-efficient substrates like glucose and lactate (B86563). cfrjournal.comchemicalbook.com This shift is believed to lead to increased ATP production for the same amount of oxygen consumed, thereby enhancing myocardial efficiency. chemicalbook.comahajournals.org Early research in animal models showed that perhexiline could increase left ventricular efficiency and cardiac output without a corresponding rise in myocardial oxygen consumption. core.ac.uk

However, it is important to note that some clinical studies have yielded nuanced results regarding substrate switching. A study in patients with dilated cardiomyopathy found that while perhexiline improved cardiac energetics and symptom status, there was no direct evidence of altered cardiac substrate utilization based on cross-heart blood sampling. nih.govoup.com Another investigation also found no evidence for a significant metabolic switch from fatty acids to glucose in the myocardium of patients treated with perhexiline. core.ac.uk

Lipid Metabolism and Cholesterol Homeostasis

The primary mechanism through which perhexiline maleate salt influences lipid metabolism is by inhibiting carnitine palmitoyltransferase (CPT) enzymes, which are rate-limiting for the mitochondrial uptake and subsequent β-oxidation of long-chain fatty acids. physiology.orgjacc.orgchemicalbook.com Beyond this fundamental action, research has uncovered specific effects of perhexiline on cholesterol homeostasis, particularly concerning high-density lipoprotein cholesterol (HDL-C).

Impact on High-Density Lipoprotein Cholesterol (HDL-C) Levels

Recent research has identified perhexiline as an activator of Krüppel-like factor 14 (KLF14), a transcription factor linked to HDL-C levels. nih.govjci.orgnih.gov Studies have demonstrated that KLF14 regulates the production of Apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles. ahajournals.orgnih.govjci.org By activating KLF14, perhexiline treatment has been shown to upregulate the expression of ApoA-I, leading to a significant increase in circulating HDL-C levels. nih.govjci.org In a study involving mice on a high-fat diet, administration of this compound resulted in a marked increase in HDL-C levels compared to a control group. nih.govjci.org This effect was shown to be dependent on hepatic KLF14, as the HDL-C-raising effect was diminished in mice with a liver-specific deletion of the Klf14 gene. nih.gov

Regulation of Cholesterol Efflux Capacity

In conjunction with raising HDL-C levels, perhexiline has also been found to enhance cholesterol efflux capacity. nih.govjci.orgnih.gov Cholesterol efflux is the initial and crucial step in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. This process is largely mediated by the interaction of ApoA-I with the ATP-binding cassette transporter A1 (ABCA1). nih.gov Research has shown that serum from mice treated with perhexiline exhibits a markedly increased capacity to promote ABCA1-mediated cholesterol efflux from macrophages. nih.govjci.orgresearchgate.net This functional improvement in HDL quality is a direct consequence of the increased levels of ApoA-I induced by the perhexiline-KLF14 pathway. nih.gov

Table 1: Effect of this compound on Lipid Parameters in Mice

| Parameter | Control Group (DMSO) | Perhexiline-Treated Group | Percentage Change | Reference |

|---|---|---|---|---|

| HDL-C | Baseline | Significantly Increased | ▲ Increase | nih.govjci.org |

| Total Cholesterol (TC) | Baseline | No Significant Change | ~ No Change | nih.gov |

| LDL-C | Baseline | No Significant Change | ~ No Change | nih.gov |

| Triglycerides (TG) | Baseline | No Significant Change | ~ No Change | nih.gov |

| ABCA1-Mediated Cholesterol Efflux Capacity | Baseline | Markedly Increased | ▲ Increase | nih.govjci.org |

Glucose Metabolism and Glycolytic Pathways

The inhibition of fatty acid oxidation by this compound theoretically necessitates a compensatory increase in carbohydrate metabolism to meet cellular energy demands, a concept known as the Randle cycle. uea.ac.uk Several sources suggest that perhexiline prompts a metabolic shift, resulting in increased glucose and lactate utilization. chemicalbook.comnih.gov This effect is considered central to its mechanism of improving myocardial oxygen efficiency. google.comscispace.com In some experimental models, a potentiation of glucose oxidation with perhexiline therapy has been identified, linked to an increase in the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, which is the rate-limiting enzyme for glucose oxidation. uea.ac.uk

However, the clinical evidence for a direct and significant upregulation of glycolysis in the heart is not entirely consistent. As mentioned previously, a study involving patients with dilated cardiomyopathy found that despite improvements in cardiac energetics, there were no significant differences in cross-heart measures of substrate uptake, including glucose. nih.gov Another study using metabolomics on myocardial tissue from patients undergoing cardiac surgery found no evidence of a metabolic switch from fatty acids to glucose, with no significant changes in the intermediates of glycolysis. core.ac.uk This suggests that the metabolic reprogramming induced by perhexiline may be more complex than a simple substrate switch, or that its effects vary depending on the specific pathological context and duration of treatment.

Theoretical Interplay with Insulin (B600854) Actions and the Warburg Effect

The metabolic alterations induced by this compound have led to theoretical considerations regarding its interaction with insulin signaling and the Warburg effect. The "Randle shift" induced by perhexiline, which suppresses fatty acid use and should theoretically promote glucose use, has raised questions about its interplay with insulin, the primary hormone regulating glucose uptake. uea.ac.uknih.gov However, there is limited direct evidence that perhexiline's metabolic effects are mediated through or directly interact with insulin's action of promoting cellular glucose uptake. nih.gov In fact, one study in patients with type 2 diabetes found that perhexiline treatment was associated with an increase in insulin resistance, despite its other metabolic benefits. nih.gov The study noted an increase in plasma insulin concentrations, the mechanism for which remains uncertain but could potentially involve CPT-1 inhibition at the pancreatic beta-cells. nih.gov

The Warburg effect, or aerobic glycolysis, is a metabolic hallmark of many cancer cells, which preferentially ferment glucose to lactate even in the presence of oxygen. mdpi.comwjgnet.com Because perhexiline inhibits fatty acid oxidation, a key energy source for some cancers, and modulates cellular metabolism, its potential as an anti-cancer agent has been explored. mdpi.comnih.gov By inhibiting a major ATP source, perhexiline could create an energetic stress that makes cancer cells more vulnerable. nih.gov Research has investigated using perhexiline to target the metabolic plasticity of tumors, particularly in combination with chemotherapy, with some studies suggesting it can enhance the efficacy of other anti-cancer drugs. nih.gov This line of research places perhexiline at the intersection of metabolic pathways that are critical for both normal cardiac function and cancer cell proliferation. google.com

Preclinical Research Applications and in Vitro / in Vivo Model Systems

Perhexiline (B1211775) Maleate (B1232345) Salt in Cancer Research

Perhexiline has demonstrated notable antitumor properties as a monotherapy in a variety of preclinical models. In vitro studies have shown that perhexiline can inhibit the growth of numerous cancer cell lines at micromolar concentrations. nih.gov For instance, half-maximal inhibitory concentrations (IC50) for perhexiline were found to be between 3 and 22 µmol/L in cell lines derived from breast, cervix, colon, and lung cancers. nih.gov Specifically, for a range of breast cancer cell lines, the IC50 values were reported to be between 2 and 6 µmol/L, and for a panel of colon cancer cell lines, the IC50 was approximately 4 µmol/L. nih.gov

The antitumor effects of perhexiline are not solely attributed to its inhibition of CPT enzymes. nih.gov Some studies suggest that perhexiline may also exert its effects through mechanisms independent of CPT inhibition. nih.gov The cytotoxic effects of perhexiline in cancer cells are often associated with the induction of apoptosis, a form of programmed cell death. nih.gov In gastrointestinal cancer cells, perhexiline-induced apoptosis was linked to a significant increase in reactive oxygen species (ROS) and a decrease in NADPH production. nih.gov

In vivo studies using mouse models have further substantiated the antitumor potential of perhexiline as a monotherapy. researchgate.net It has been investigated in various cancer types, including breast, colorectal, glioblastoma, and leukemia, often using xenografts of human cancer cell lines. nih.gov These studies have consistently shown that perhexiline can inhibit tumor growth. researchgate.net

| Cancer Type | Cell Line | IC50 (µmol/L) |

|---|---|---|

| Breast | Multiple Cell Lines | 2 - 6 |

| Colon | Panel of Cell Lines | ~4 |

| Various (Breast, Cervix, Colon, Lung) | Multiple Cell Lines | 3 - 22 |

A significant area of preclinical investigation has been the synergistic effects of perhexiline when combined with conventional chemotherapeutic agents. This approach aims to enhance the therapeutic efficacy of existing drugs and overcome drug resistance. nih.gov

With Lapatinib (B449) , a tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer, perhexiline has demonstrated a synergistic relationship. researchgate.net Upregulation of HER3 is a known resistance mechanism to HER2 inhibitors like lapatinib. nih.gov Research has shown that the addition of perhexiline to lapatinib treatment prolongs the inhibition of HER3 signaling. nih.govresearchgate.net This combination synergistically inhibits the proliferation of breast cancer cell lines. nih.gov The synergistic effect is quantified by a combination index (CI), where a value less than 1 indicates synergy. researchgate.net In studies with MDA-MB-468 and SK-BR-3 breast cancer cells, the combination of perhexiline and lapatinib resulted in CI values of less than 1, confirming a synergistic enhancement of the antitumor effect. researchgate.net

In the context of Adriamycin (also known as doxorubicin), an anthracycline chemotherapy agent, perhexiline has shown potential in overcoming drug resistance. In a study involving an adriamycin-resistant human breast cancer cell line (MCF 7Ad), simultaneous exposure to perhexiline maleate decreased the resistance to adriamycin by a factor of 7.50. nih.gov This effect was associated with an increased intracellular accumulation of adriamycin in the resistant cells. researchgate.netnih.gov

| Combination Agent | Cancer Type | Cell Line | Key Finding |

|---|---|---|---|

| Lapatinib | Breast Cancer | MDA-MB-468, SK-BR-3 | Synergistic inhibition of cell proliferation (CI < 1) by prolonging inhibition of HER3 signaling. nih.govresearchgate.net |

| Adriamycin (Doxorubicin) | Breast Cancer | MCF 7Ad (Adriamycin-resistant) | Decreased drug resistance by a factor of 7.50 and increased intracellular drug accumulation. nih.gov |

Perhexiline has shown cytotoxic capacity against colorectal cancer cells in vitro. nih.gov Studies on various CRC cell lines, including SW480, SW620, HCT116, HT29, and COLO205, demonstrated that perhexiline reduced cell viability with IC50 values around 4 µM. nih.gov The mechanism of action in these cells involves the induction of apoptosis, as indicated by increased annexin (B1180172) V staining and caspase 3/7 activation. nih.gov

Notably, the efficacy of perhexiline extends to more complex in vitro models that better mimic the in vivo environment. In 3D spheroid cultures of CRC cell lines and in patient-derived CRC organoids, perhexiline treatment led to a loss of structural integrity and reduced viability. nih.gov This suggests that perhexiline can effectively target CRC cells in a more physiologically relevant context. nih.gov

Pancreatic ductal adenocarcinoma, particularly with KRAS mutations, is a notoriously difficult cancer to treat. nih.gov Preclinical studies have identified perhexiline as a promising agent for this malignancy. In organoid models of PDAC with the common KRAS-G12D mutation, perhexiline maleate effectively blocked growth and, in some cases, destroyed the organoids within days, without adversely affecting healthy organoids. labcompare.comfiercebiotech.com

The mechanism in these KRAS-mutated models appears to involve the inhibition of hyperactive cholesterol synthesis, a vulnerability created by the mutation. labcompare.comfiercebiotech.com Furthermore, in primary human PDAC cells, many of which are KRAS-mutated, perhexiline acts synergistically with the chemotherapeutic agent gemcitabine (B846). nih.govresearchgate.net This combination enhances the antitumor activity by decreasing cell viability and increasing apoptosis. nih.gov In one PDAC xenograft model, the combination of perhexiline and gemcitabine led to complete tumor regression. nih.gov

In addition to its synergistic effects with lapatinib and its ability to overcome adriamycin resistance, perhexiline has demonstrated direct antitumor activity in breast cancer models. As a monotherapy, it inhibits the proliferation of various breast cancer cell lines, including MDA-MB-468 and SK-BR-3, with IC50 values in the low micromolar range. nih.govresearchgate.net An in vivo study using an MDA-MB-468 xenograft model showed that perhexiline significantly inhibited tumor growth. nih.gov

The mechanism of action in breast cancer cells is multifaceted. Perhexiline has been shown to induce the internalization and degradation of HER3, a key signaling receptor in breast cancer progression. researchgate.net It also inhibits mTOR signaling and induces autophagy in MCF-7 breast cancer cells. researchgate.net

| Cancer Type | Model System | Key Research Findings |

|---|---|---|

| Colorectal Carcinoma (CRC) | Cell lines (2D and 3D spheroids), Patient-derived organoids | Reduced cell viability (IC50 ~4 µM) and induced apoptosis. nih.gov Disrupted structure and viability of spheroids and organoids. nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDAC, KRAS-mutated) | Organoids, Xenografts | Blocked growth and destroyed KRAS-mutated organoids. labcompare.comfiercebiotech.com Synergized with gemcitabine to induce complete tumor regression in a xenograft model. nih.gov |

| Breast Cancer | Cell lines, Xenografts | Inhibited proliferation as monotherapy (IC50 2-6 µM). nih.gov Synergized with lapatinib and reversed adriamycin resistance. researchgate.netnih.gov Inhibited tumor growth in a xenograft model. nih.gov |

Efficacy Across Diverse Cancer Types

Glioblastoma

Perhexiline has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM), the most common primary malignant brain tumor in adults. nih.govbeaumont.org In vitro studies have shown that perhexiline exhibits potent cytotoxicity, inducing apoptosis and redox stress in panels of patient-derived glioblastoma cell lines. nih.govnih.govresearchgate.net One study noted that undifferentiated glioblastoma stem cells were more sensitive to the compound compared to their differentiated counterparts, with differentiated mesenchymal cells showing resistance. nih.gov

Interestingly, the anti-tumor mechanism in glioblastoma may be distinct from its well-known function as a fatty acid oxidation (FAO) inhibitor. Research evaluating mitochondrial respiration and lipid dynamics confirmed that perhexiline did not inhibit FAO in the tested glioblastoma models. nih.govnih.gov Instead, using in silico approaches, the protein FYN was identified as a probable target, and its role in perhexiline sensitivity was validated. nih.govnih.gov

In vivo studies have further supported its potential, demonstrating that perhexiline can cross the blood-brain barrier and exert anti-tumor effects in both flank and orthotopic glioblastoma mouse models. nih.govnih.govcancer-research-network.com

Leukemias (Chronic Lymphocytic Leukemia, T-cell Acute Lymphoblastic Leukemia)

Perhexiline has been investigated in preclinical models of both chronic and acute leukemias, showing promising results in targeting leukemia cells.

Chronic Lymphocytic Leukemia (CLL)

In the context of CLL, the most common adult leukemia in Western countries, perhexiline has been shown to be highly effective at killing primary CLL cells, even when they are protected by the stromal microenvironment. nih.govnih.govresearchgate.net This cytotoxic effect was observed at clinically achievable concentrations and displayed selectivity for CLL cells, with low toxicity to normal lymphocytes. nih.govnih.gov Mechanistic studies revealed that CLL cells express high levels of CPT1 and CPT2. nih.govnih.gov Perhexiline's inhibition of CPT suppresses fatty acid transport into the mitochondria, leading to a depletion of cardiolipin, a critical component of mitochondrial membranes. nih.govnih.gov This compromises mitochondrial integrity, resulting in rapid depolarization and massive CLL cell death. nih.govnih.gov The therapeutic potential was also demonstrated in a CLL transgenic mouse model, where perhexiline treatment significantly prolonged animal survival. nih.govnih.gov

T-cell Acute Lymphoblastic Leukemia (T-ALL)

In studies related to T-ALL, perhexiline was identified as a potential therapeutic agent due to its ability to induce a gene expression signature that mimics the deletion of HES1 in NOTCH1-induced T-ALL. nih.gov In vitro experiments showed that perhexiline downregulated the expression of HES1 in CUTLL1 T-ALL cells. nih.govmdpi.com Furthermore, in vivo treatment with perhexiline led to a significant anti-tumor response and extended the survival of mice with NOTCH1-induced T-ALL, without causing significant adverse effects on the hematopoietic system. nih.govmdpi.com

Liver Cancer

The potential of perhexiline as a treatment for hepatocellular carcinoma (HCC), the most common type of liver cancer, has been identified through computational modeling and validated in vitro. sciencedaily.com A study using personalized genome-scale metabolic models predicted that antimetabolites of L-carnitine could inhibit HCC tumor growth by suppressing β-oxidation. embopress.org

Perhexiline, as an inhibitor of CPT1, was tested in vitro on the HepG2 liver cancer cell line to validate this prediction. embopress.org The results showed that perhexiline treatment reduced the viability of HepG2 cells, and its effect was comparable to that of the established HCC drug, sorafenib. sciencedaily.comembopress.org Other research has also indicated that perhexiline induces mitochondrial dysfunction and apoptosis in hepatic cells. cancer-research-network.comnih.gov

Ovarian Cancer

In preclinical models of epithelial ovarian cancer (EOC), perhexiline has been studied primarily as a chemosensitizing agent. nih.gov Research has shown that perhexiline acts synergistically with cisplatin (B142131) to inhibit EOC cell lines, particularly those that have deletions of the NK2 homeobox 8 (NKX2-8) gene. nih.govmdpi.com Such genetic deletions are associated with a reprogramming of fatty acid metabolism, including an increase in CPT1A and CPT2 expression, which contributes to chemoresistance. nih.govmdpi.com In an in vivo xenograft model using an EOC cell line with an NKX2-8 deletion, the combination of perhexiline and cisplatin markedly reduced tumor growth. nih.govmdpi.com

Other Solid Tumor and Hematological Malignancies

The anti-cancer potential of perhexiline has been explored across a range of other cancers. nih.govresearchgate.net Preclinical studies have noted its activity in breast cancer, colorectal cancer, gastric cancer, multiple myeloma, neuroblastoma, and osteosarcoma. nih.govresearchgate.net

For instance, in gastrointestinal cancer cell lines, perhexiline in combination with oxaliplatin (B1677828) was found to suppress cancer progression in vitro. nih.gov Early research also highlighted its ability to reverse acquired resistance to doxorubicin (B1662922) in murine leukemia and human breast cancer cell lines. nih.gov More recently, studies on pancreatic ductal adenocarcinoma (PDAC) organoid models with KRAS mutations found that perhexiline maleate could halt their growth. fiercebiotech.comlabcompare.com The mechanism in this context was linked to the inhibition of cholesterol synthesis, a pathway found to be hyperactive in these cancer models. fiercebiotech.commedtigo.com

In Vitro Cancer Models

Two-Dimensional (2D) Cell Monolayer Cultures

Two-dimensional (2D) cell monolayer cultures are a foundational tool in preclinical cancer research for high-throughput drug screening and assessing cytotoxic responses. nih.govresearchgate.net Numerous studies have utilized this model system to demonstrate that perhexiline inhibits the growth of a wide variety of cancer cell lines at micromolar concentrations. nih.gov

The half-maximal inhibitory concentrations (IC50) for perhexiline have been determined across a panel of cancer cell lines, providing a quantitative measure of its potency. These values often fall within a range that is considered therapeutically achievable. nih.gov The cytotoxic effects observed in these 2D cultures are frequently associated with the induction of apoptosis. mdpi.commdpi.com

Below is a table summarizing the reported IC50 values of perhexiline in various cancer cell lines grown as 2D monolayers.

| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Reference |

|---|---|---|---|

| Breast, Cervix, Colon, Lung | Variety of cell lines | 3 - 22 | nih.gov |

| Breast Cancer | Multiple cell lines | 2 - 6 | nih.gov |

| Colorectal Cancer | Multiple cell lines (e.g., SW620, HT29, HCT116) | ~4 | nih.govnih.gov |

Three-Dimensional (3D) Cell Spheroid Cultures

Three-dimensional (3D) cell cultures, such as tumor spheroids, are considered more representative of the in vivo behavior of cancer cells compared to traditional 2D monolayer cultures. nih.gov These models better mimic the tumor-specific structures, cell-to-cell interactions, and drug sensitivity profiles of actual tumors, which often exhibit higher drug resistance. nih.gov

In the context of colorectal cancer (CRC), the efficacy of perhexiline and its enantiomers has been evaluated using 3D tumor spheroids derived from the HT29 cell line. nih.gov These studies are critical for determining if the cytotoxic effects observed in 2D cultures translate to the more complex, tissue-like 3D environment. nih.govmdpi.com Research has confirmed that perhexiline demonstrates cytotoxic capabilities against CRC cells grown as spheroids, supporting its potential as an anti-cancer agent. nih.govmdpi.com

Patient-Derived Organoids (PDOs)

Patient-derived organoids (PDOs) are advanced 3D culture systems grown from patient stem cells that closely replicate the architecture and genetic characteristics of the original tumor. nih.govfiercebiotech.com This makes them a powerful tool for preclinical drug screening and personalized medicine.

The anti-cancer potential of perhexiline maleate has been demonstrated in PDO models of pancreatic and colorectal cancer. In a significant study, researchers used organoids from mouse pancreatic cells engineered with KRAS-G12D mutations, a common driver in pancreatic ductal adenocarcinoma. fiercebiotech.com Perhexiline was found to not only halt the growth of these cancerous organoids but also to destroy some of them, while having no discernible effect on healthy, non-mutated organoids. fiercebiotech.com The mechanism was identified as the inhibition of SREBP2, a protein involved in cholesterol synthesis, a pathway known to be crucial for cancer progression. fiercebiotech.com

Furthermore, the compound's effectiveness was validated in human-derived pancreatic cancer organoids, including those with different KRAS mutations, suggesting a broader applicability and a potentially lower risk of resistance. fiercebiotech.com Studies have also confirmed the cytotoxic effects of perhexiline in PDOs derived from colorectal cancer patients. nih.govmdpi.com

In Vivo Cancer Models

In vivo models are crucial for evaluating the systemic effects, bioavailability, and anti-tumor activity of therapeutic agents in a living organism.

Xenograft Models (e.g., Glioblastoma Mouse Model)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used in preclinical cancer research. Perhexiline has demonstrated significant anti-tumor activity in various xenograft models.

In glioblastoma research, perhexiline has been shown to possess potent cytotoxic effects. nih.gov Studies using patient-derived glioblastoma stem cells and established cell lines have demonstrated its ability to induce apoptosis and redox stress. nih.govnih.gov When tested in vivo, perhexiline inhibited tumor growth in flank xenograft models of glioblastoma. mdpi.comnih.gov

The compound's efficacy is not limited to brain tumors. In models of pancreatic ductal adenocarcinoma, the combination of perhexiline and gemcitabine led to complete tumor regression in one xenograft model. researchgate.net Similarly, it has been shown to enhance the therapeutic effects of cisplatin in an intraperitoneal xenograft model of epithelial ovarian cancer. mdpi.com

| Cancer Type | In Vivo Model | Key Findings |

| Glioblastoma | Flank Xenograft | Demonstrated anti-tumor activity and growth inhibition. mdpi.comnih.gov |

| Pancreatic Cancer | PDAC Xenograft | Combination with gemcitabine induced complete tumor regression. researchgate.net |

| Ovarian Cancer | Intraperitoneal Xenograft | Enhanced the therapeutic efficacy of cisplatin. mdpi.com |

Orthotopic Tumor Models

Orthotopic models involve implanting tumor cells into the corresponding organ in the animal, providing a more clinically relevant microenvironment. Perhexiline has shown promise in these advanced models as well.

A key finding in glioblastoma research is that perhexiline can cross the blood-brain barrier. nih.govnih.gov This is a critical property for any drug intended to treat brain tumors. In orthotopic glioblastoma mouse models using MES83 cells, treatment with perhexiline resulted in decreased tumor growth and improved survival rates compared to control groups. nih.gov This demonstrates its potential as a repurposed agent for this aggressive malignancy. nih.govnih.gov The anti-tumor activity in both flank and orthotopic glioblastoma models has been linked to the inhibition of the protein tyrosine kinase FYN, a mechanism distinct from its previously assumed role as a fatty acid oxidation (FAO) inhibitor in these cancer models. mdpi.comnih.govnih.gov

| In Vivo Model System | Cancer Type | Perhexiline Effect | Associated Mechanism |

| Orthotopic Mouse Model | Glioblastoma | Decreased tumor volume, improved survival. nih.gov | FYN-dependent anti-tumor activity. nih.govnih.gov |

Perhexiline Maleate Salt in Cardiovascular Disease Models

Perhexiline's primary clinical use was as an antianginal agent, and its mechanism in cardiac tissue has been studied extensively in preclinical models. Its effects are largely attributed to the modulation of myocardial energy metabolism.

In Vitro and Ex Vivo Cardiac Models (e.g., Rat Cardiomyocytes, Isolated Rat Hearts)

In vitro studies using isolated rat cardiomyocytes and ex vivo models like the Langendorff-perfused isolated rat heart have been pivotal in understanding perhexiline's cardioprotective effects. drugbank.comnih.gov The compound is known to inhibit carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, enzymes essential for the transport of long-chain fatty acids into mitochondria for oxidation. drugbank.comnih.gov

By inhibiting these enzymes, perhexiline shifts the heart's energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. drugbank.combham.ac.uk This metabolic switch is believed to be beneficial, particularly under ischemic conditions where oxygen supply is limited. researchgate.net